
Ceftezole
Description
Historical Context of Cephalosporin Development
The history of cephalosporin development traces back to 1945 when Italian scientist Giuseppe Brotzu isolated a strain of Acremonium (formerly Cephalosporium) from a sewer outfall in Sardinia. wikipedia.orgnih.govwikipedia.orgresearchgate.netbionity.comslideshare.net Brotzu observed that this fungus produced substances effective against Salmonella typhi, the bacterium responsible for typhoid fever. wikipedia.orgresearchgate.netbionity.comslideshare.net
Further research at the University of Oxford led to the isolation of several antibiotics from the Cephalosporium culture, including cephalosporin C in 1953. nih.govwikipedia.orgbionity.comslideshare.netwikipedia.org Cephalosporin C was notable for containing a beta-lactam ring and exhibiting resistance to penicillinase (beta-lactamase) hydrolysis. nih.govslideshare.net While cephalosporin C itself was not highly potent for clinical use, the isolation of its nucleus, 7-aminocephalosporanic acid (7-ACA), proved crucial. wikipedia.orgbionity.comslideshare.net 7-ACA is analogous to the penicillin nucleus, 6-aminopenicillanic acid. wikipedia.orgbionity.com Chemical modifications of the side chains of 7-ACA allowed for the development of numerous effective antibiotic agents. wikipedia.orgwikipedia.orgbionity.com The first semisynthetic cephalosporin, cefalotin (cephalothin), was introduced in 1964. wikipedia.orgbionity.comslideshare.netresearchgate.net The development of cephalosporins has continued since then, with newer generations exhibiting altered antibacterial spectra and increased stability against beta-lactamases. wikipedia.orgwikipedia.orgbionity.comresearchgate.nettypeset.io
Classification within Beta-Lactam Antibiotics
Ceftezole is classified as a beta-lactam antibiotic. guidetopharmacology.orgwikipedia.orgbiolife-publisher.itbyjus.commcmaster.ca Beta-lactam antibiotics are characterized by the presence of a beta-lactam ring in their chemical structure, which is essential for their antibacterial activity. wikipedia.orgbiolife-publisher.itbyjus.com This class includes penicillins, cephalosporins, cephamycins, monobactams, carbapenems, and carbacephems. wikipedia.orgbyjus.com
Cephalosporins, including this compound, constitute a subgroup of beta-lactam antibiotics known as cephems. wikipedia.org this compound is specifically identified as a first-generation cephalosporin. guidetopharmacology.orgmcmaster.capatsnap.com The classification of cephalosporins into generations is based on their antimicrobial properties, time of invention, and structural characteristics. wikipedia.orgwikipedia.orgbionity.comtypeset.io First-generation cephalosporins are typically characterized by good activity against Gram-positive bacteria and more limited activity against Gram-negative bacteria. wikipedia.orgtypeset.iodrugs.com
Beta-lactam antibiotics, including cephalosporins, exert their effect by inhibiting the synthesis of the bacterial cell wall. wikipedia.orgbionity.comwikipedia.orgbiolife-publisher.itslideshare.net They bind to penicillin-binding proteins (PBPs), which are enzymes crucial for the transpeptidation step in the synthesis of peptidoglycan, a key component of the bacterial cell wall. wikipedia.orgbionity.combiolife-publisher.itbyjus.commcmaster.capatsnap.comslideshare.nettoku-e.com By inhibiting PBPs, beta-lactam antibiotics disrupt the cross-linking of peptidoglycan chains, leading to weakened cell walls, osmotic instability, and ultimately, cell lysis and death. wikipedia.orgbiolife-publisher.itmcmaster.capatsnap.comslideshare.nettoku-e.com
Research Significance in Antimicrobial Therapy
Research on this compound has highlighted its significance in antimicrobial therapy due to its broad-spectrum antibacterial activity. mcmaster.capatsnap.comnih.govnih.gov Studies have evaluated its effectiveness against a range of Gram-positive and Gram-negative bacteria. patsnap.comnih.govnih.gov
In vitro studies have demonstrated this compound's bactericidal activity at concentrations exceeding the minimum inhibitory concentration (MIC) against organisms such as Staphylococcus aureus and Escherichia coli. nih.gov Its activity against clinical isolates of Escherichia coli and Klebsiella spp. has been found to be comparable to that of cefazolin and superior to that of cephaloridine and cephalothin in certain contexts. nih.gov this compound exhibits activity against a broad range of bacterial pathogens. patsnap.com
Research has also investigated this compound's efficacy in experimental infection models. Studies in mice with experimental infections have shown therapeutic effects similar to those of cefazolin and improved outcomes compared to cephalothin. nih.govnih.gov For instance, in experimental abscesses in mice caused by S. aureus, this compound demonstrated comparable effectiveness to cefazolin. nih.gov
Furthermore, research has explored the mechanisms of bacterial resistance to this compound. Studies have suggested that resistance in certain bacteria, such as Bacteroides fragilis, may be linked to a decreased affinity for specific penicillin-binding proteins, such as PBP3. toku-e.com
Beyond its antibacterial properties, recent research has also uncovered an additional biological role for this compound as an alpha-glucosidase inhibitor, indicating potential applications beyond traditional antibiotic use, although this falls outside the scope of its antimicrobial research significance. toku-e.comresearchgate.net
Properties
IUPAC Name |
8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N8O4S3/c22-7(1-20-4-14-18-19-20)16-8-10(23)21-9(12(24)25)6(2-26-11(8)21)3-27-13-17-15-5-28-13/h4-5,8,11H,1-3H2,(H,16,22)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZMVCVMFETWNIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CN3C=NN=N3)C(=O)O)CSC4=NN=CS4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N8O4S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40860382 | |
Record name | 8-Oxo-7-[2-(1H-tetrazol-1-yl)acetamido]-3-{[(1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40860382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action of Ceftezole
Inhibition of Bacterial Cell Wall Synthesis
Bacterial cell wall synthesis involves the intricate process of assembling peptidoglycan chains and cross-linking them to form a rigid mesh-like structure. Ceftezole targets this process, specifically the final stages of peptidoglycan synthesis. patsnap.comtoku-e.compatsnap.commcmaster.ca
Binding to Penicillin-Binding Proteins (PBPs)
This compound, like other beta-lactam antibiotics, exerts its effect by binding to penicillin-binding proteins (PBPs). patsnap.comwikipedia.orgtoku-e.compatsnap.commcmaster.cancats.ioncats.ionih.gov PBPs are a group of bacterial enzymes, located on the inner membrane of the bacterial cell wall, that are crucial for the synthesis and remodeling of peptidoglycan. wikipedia.orgnih.govebi.ac.uk These enzymes catalyze the transpeptidation and carboxypeptidation reactions that create the cross-links in the peptidoglycan structure. toku-e.comnih.govtoku-e.comfiu.edu By binding to these essential enzymes, this compound inactivates them. wikipedia.orgmcmaster.caebi.ac.uk
Disruption of Peptidoglycan Cross-Linking
The inactivation of PBPs by this compound directly disrupts the cross-linking of peptidoglycan chains. patsnap.comwikipedia.orgtoku-e.compatsnap.comebi.ac.uk This cross-linking is vital for providing the bacterial cell wall with strength and rigidity. patsnap.comwikipedia.orgtoku-e.comebi.ac.uk Without proper cross-linking, the peptidoglycan structure is compromised, leading to a weakened cell wall. toku-e.comtoku-e.com
Consequences of Cell Wall Compromise: Lysis and Bactericidal Action
The weakening of the bacterial cell wall due to the disruption of peptidoglycan synthesis has severe consequences for the bacterial cell. The cell becomes osmotically unstable, and the internal turgor pressure, which is normally contained by the rigid cell wall, leads to cell lysis. patsnap.comwikipedia.orgtoku-e.compatsnap.comebi.ac.uk This results in the death of the bacterial cell, demonstrating the bactericidal action of this compound. patsnap.comtoku-e.compatsnap.comncats.iounboundmedicine.com
Specificity for Penicillin-Binding Proteins
While this compound binds to PBPs, the affinity for different PBP subtypes can vary among bacteria. ebi.ac.ukiiab.me
Differential Affinity to PBP Subtypes
Studies have indicated that the affinity of this compound for specific PBP subtypes can play a role in its activity against different bacteria and can also be a factor in bacterial resistance. For instance, resistance to this compound in Bacteroides fragilis may be associated with a decreased affinity for PBP3. toku-e.com The differential affinity to various PBPs contributes to the spectrum of activity of this compound.
Non-Antimicrobial Molecular Interactions
Beyond its role in inhibiting bacterial cell wall synthesis through interaction with penicillin-binding proteins (PBPs), this compound has been found to engage in other molecular interactions, notably with enzymes involved in carbohydrate metabolism. ncats.ioncats.iotargetmol.com
Alpha-Glucosidase Inhibitory Activity
This compound has demonstrated potent inhibitory activity against alpha-glucosidase. nih.govebi.ac.ukmedchemexpress.commedchemexpress.comncats.io This enzyme, located in the brush border of the small intestine, is responsible for hydrolyzing complex carbohydrates into absorbable monosaccharides, thereby influencing postprandial blood glucose levels. nih.govwikipedia.org Inhibition of alpha-glucosidase can thus be a strategy for managing hyperglycemia. nih.govwikipedia.orgdergipark.org.tr
In vitro studies have shown that this compound inhibits yeast alpha-glucosidase. nih.govebi.ac.ukmedchemexpress.comncats.ioresearchgate.net The concentration required for 50% inhibition (IC50) of yeast alpha-glucosidase by this compound has been reported as 2.1 µM. medchemexpress.comresearchgate.net The inhibitory activity is dose-responsive. researchgate.net
Reversible and Non-Competitive Inhibition Kinetics
Investigations into the kinetic mechanism of alpha-glucosidase inhibition by this compound have revealed that it acts as a reversible and non-competitive inhibitor. nih.govebi.ac.ukmedchemexpress.comncats.ioresearchgate.net This was determined through in vitro alpha-glucosidase assays and analysis using double-reciprocal plots (Lineweaver-Burk plots). researchgate.netfrontiersin.org
A study reported a Ki value of 5.78 x 10-7 M (0.578 µM) for the non-competitive inhibition of yeast alpha-glucosidase by this compound when the enzyme mixture was pretreated with the compound. nih.govebi.ac.ukmedchemexpress.comncats.ioresearchgate.net Pre-incubation of alpha-glucosidase with this compound has been shown to increase its inhibitory activity. researchgate.net
Investigation of Binding Sites
While detailed structural analysis of this compound binding to alpha-glucosidase is an area of ongoing research, some studies provide insights into potential interactions. The observation that the IC50 value for alpha-glucosidase inhibition increased significantly upon the addition of glucose to the reaction mixture suggests that this compound may either act as a glucose analog or bind to the glucose-binding site of alpha-glucosidase. researchgate.net
Computational studies on other alpha-glucosidase inhibitors have explored the interaction of compounds with the enzyme's binding pocket residues, highlighting the role of hydrogen bonds, carbon hydrogen bonds, alkyl, and π–alkyl bonds in inhibitor binding. dergipark.org.trfrontiersin.orgnih.gov Further research, potentially involving techniques like molecular docking and structural analysis, would be necessary to definitively map the binding site of this compound on alpha-glucosidase.
Comparison with other Glycosidase Inhibitors
This compound's inhibitory activity has been compared to that of other glycosidase inhibitors. In one study, this compound was tested against other glycolytic enzymes in addition to alpha-glucosidase, including alpha-mannosidase, beta-mannosidase, and beta-glucosidase. researchgate.net Alpha-glucosidase was found to be the most sensitive enzyme to this compound inhibition. researchgate.net
The IC50 values for this compound against these enzymes were reported as follows:
Enzyme | IC50 (µM) |
Alpha-Glucosidase | 2.1 |
Alpha-Mannosidase | 4.1 |
Beta-Mannosidase | 22.0 |
Beta-Glucosidase | 33.0 |
Commonly known alpha-glucosidase inhibitors used clinically for managing type 2 diabetes include Acarbose, Miglitol, and Voglibose. nih.govwikipedia.orgdergipark.org.tr These inhibitors typically work by competitively inhibiting alpha-glucosidase enzymes in the small intestine. nih.gov While this compound has shown potent alpha-glucosidase inhibitory activity in vitro, its non-competitive mechanism against yeast alpha-glucosidase distinguishes it kinetically from some of these established competitive inhibitors. nih.govebi.ac.ukmedchemexpress.comncats.ionih.govresearchgate.net
This compound is a cephalosporin antibiotic characterized by its broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. nih.govmedchemexpress.com It is a semisynthetic first-generation cephalosporin. wikipedia.org Its bactericidal effect is achieved through the inhibition of bacterial cell wall synthesis, specifically by binding to penicillin-binding proteins (PBPs) which are crucial for peptidoglycan biosynthesis. wikipedia.orgncats.io
In Vitro Antimicrobial Spectrum and Potency
This compound demonstrates significant in vitro antimicrobial properties. It is considered a broad-spectrum antibiotic, showing activity against numerous Gram-positive and Gram-negative bacterial species. nih.govmedchemexpress.com However, it is noted to lack activity against certain Gram-negative bacteria, including Pseudomonas aeruginosa, Serratia marcescens, and Proteus vulgaris. nih.govncats.io
Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacteria
In vitro studies have shown this compound to be active against a wide array of both Gram-positive and Gram-negative bacteria. nih.govmedchemexpress.com Its spectrum is described as similar to cefazolin. nih.gov The in vitro activity of this compound is reported to be minimally affected by factors such as inoculum size, the presence of human serum, or the test medium. nih.gov this compound exhibits bactericidal activity at concentrations exceeding the minimum inhibitory concentration (MIC) for tested organisms like Staphylococcus aureus and Escherichia coli. nih.gov The development of in vitro resistance by S. aureus and E. coli to this compound after multiple transfers was observed to be similar to or somewhat slower than that for other tested drugs. nih.gov
Activity against Specific Gram-Positive Organisms
This compound exhibits potent activity against Gram-positive bacteria.
Staphylococcus aureus (including MRSA studies with combinations)
This compound has demonstrated significant activity against Staphylococcus aureus. In vitro studies have shown this compound to have bactericidal activity against S. aureus at concentrations above the MIC. nih.gov Susceptibility tests on clinical isolates of S. aureus have indicated a peak susceptibility at a certain concentration, with no resistant strains observed above a specific MIC value. ncats.io
While specific detailed studies on this compound in combination with other agents against MRSA were not extensively detailed in the provided search results, research on other cephalosporins and antibiotics highlights the ongoing investigation into combination therapies to combat resistant strains like MRSA. oup.com
Streptococcus pyogenes
This compound has shown activity against Streptococcus pyogenes. nih.gov Experimental infections in mice with Streptococcus pyogenes were used to evaluate the efficacy of this compound. nih.gov
Streptococcus pneumoniae
This compound is active against Streptococcus pneumoniae. nih.gov Studies involving experimental infections in mice with S. pneumoniae have been conducted to assess this compound's efficacy. nih.gov Research on the in vitro activity of other cephalosporins against S. pneumoniae, including penicillin-resistant strains, provides context for the evaluation of cephalosporin activity against this pathogen. nih.govoup.com
Activity against Specific Gram-Negative Organisms
This compound is active against many species of Gram-negative bacteria. nih.gov However, it is not active against Pseudomonas aeruginosa, Serratia marcescens, and Proteus vulgaris. nih.govmedchemexpress.comncats.io
Escherichia coli
This compound is effective against Escherichia coli. nih.gov Its activity against clinical isolates of E. coli has been reported as nearly equal to that of cefazolin and superior to cephaloridine and cephalothin. nih.gov this compound exhibits bactericidal activity against E. coli at concentrations above the MIC. nih.gov Studies comparing the in vitro activity of this compound and cefazolin against dense populations of E. coli found this compound to be very active, though consistently less active than cefazolin. nih.govjst.go.jp This difference in activity was suggested to be related to a differential ability to induce morphological changes in E. coli and a differential rate of destruction by escherichial beta-lactamases. nih.govjst.go.jp
Table 1: Summary of In Vitro Activity Against Specific Organisms
Organism | Gram Stain | Activity | Notes |
Staphylococcus aureus | Positive | Active | Bactericidal at concentrations above MIC. nih.gov |
Streptococcus pyogenes | Positive | Active | Evaluated in experimental infection models. nih.gov |
Streptococcus pneumoniae | Positive | Active | Evaluated in experimental infection models. nih.gov |
Escherichia coli | Negative | Active | Activity comparable to cefazolin, superior to others. nih.gov Bactericidal. nih.gov |
Pseudomonas aeruginosa | Negative | No activity | nih.govmedchemexpress.comncats.io |
Serratia marcescens | Negative | No activity | nih.govmedchemexpress.comncats.io |
Proteus vulgaris | Negative | No activity | nih.govmedchemexpress.comncats.io |
Note: This table summarizes information from the provided text snippets and is not exhaustive of all this compound activity.
In Vitro Antimicrobial Spectrum and Potency
Broad-Spectrum Activity Against Gram-Positive and Gram-Negative Bacteria
Activity against Specific Gram-Negative Organisms
Klebsiella spp.
Studies have indicated that the in vitro activity of ceftezole against clinical isolates of Klebsiella spp. is nearly equivalent to that of cefazolin. nih.gov Furthermore, its activity against these organisms appeared to be higher than that of other cephalosporins such as cephaloridine and cephalothin. nih.gov
Proteus mirabilis
This compound demonstrates in vitro activity against Proteus mirabilis. nih.gov Susceptibility tests on clinical isolates of P. mirabilis showed that cross-resistance was observed between ampicillin and cephaloridine, but not between ampicillin and this compound. nih.gov
Exceptions: Pseudomonas aeruginosa, Serratia marcescens, Proteus vulgaris
Despite its broad spectrum, this compound has been found to lack efficacy against certain Gram-negative bacteria. ncats.ioncats.ioptgcn.com Specifically, it is reported to be inactive in vitro against Pseudomonas aeruginosa, Serratia marcescens, and Proteus vulgaris. nih.govncats.ioncats.ioptgcn.com
Minimum Inhibitory Concentration (MIC) Determinations
Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. idexx.com MIC determinations are a standard method for assessing the in vitro potency of antimicrobial agents. This compound's activity is evaluated through such quantitative susceptibility testing. idexx.com While specific detailed MIC data for Klebsiella spp. and Proteus mirabilis were not available in the provided search results, this compound has shown potent activity against other bacteria, with MICs determined in various studies. For instance, susceptibility tests on clinical isolates of S. aureus showed a peak at 0.20 µg/ml with no resistant strains observed at MICs of 3.13 µg/ml or above. ncats.io
Bactericidal Activity Studies
This compound exhibits bactericidal activity, meaning it can kill bacteria, not just inhibit their growth. nih.govoup.com Studies have demonstrated that this compound exhibits apparent bactericidal activity at concentrations exceeding the minimum inhibitory concentration (MIC) against both Staphylococcus aureus and Escherichia coli. nih.gov The bactericidal effect of this compound is attributed to its inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are crucial for peptidoglycan biosynthesis. ncats.ioncats.io
Factors Affecting In Vitro Activity
The in vitro activity of an antibiotic can be influenced by various factors in the testing environment.
Inoculum Size
For this compound, research has indicated that its in vitro activity is minimally affected by the size of the bacterial inoculum. nih.gov This suggests that this compound maintains its potency relatively consistently across different bacterial densities in laboratory settings. nih.gov
Test Medium Composition
Research indicates that the in vitro antimicrobial activity of this compound is minimally affected by the composition of the test medium used in susceptibility testing. nih.gov The composition of culture media, including factors like electrolytes, proteins, and folates, can influence antibacterial activity, but this effect appears limited for this compound. himedialabs.comresearchgate.net
Presence of Serum
The presence of human serum has been found to have little effect on the in vitro activity of this compound. nih.gov While protein binding in serum can influence the therapeutic efficacy of some antibiotics, the in vitro activity of this compound remains largely unaffected by serum presence. nih.govasm.org this compound's binding to serum proteins is reported to be somewhat less than that of cefazolin. nih.govebi.ac.uk
Comparative In Vitro Antimicrobial Activity with Other Cephalosporins
Comparative studies have evaluated the in vitro activity of this compound against other cephalosporins, highlighting its relative potency against various bacterial pathogens.
Comparison with Cephalothin
Similar to comparisons with cephaloridine, this compound has shown higher activity against clinical isolates of Escherichia coli and Klebsiella spp. than cephalothin. nih.gov Across various pathogenic isolates, this compound exhibited greater antibacterial activity and a broader spectrum than cephalothin. ekjm.org One study comparing this compound, cefazolin, cephaloridine, and cephalothin indicated that this compound had almost identical antimicrobial activity to cefazolin and was superior to cephaloridine and cephalothin against pathogenic organisms isolated from patients. nih.govebi.ac.ukcnjournals.com
Synergistic In Vitro Activity
The combination of this compound with other antibiotics has been explored to enhance its efficacy and potentially overcome resistance mechanisms. Studies have indicated synergistic effects when this compound, or closely related cephalosporins like cefmetazole, are combined with agents such as Fosfomycin and glycopeptides against specific bacterial strains, including MRSA mims.commims.comsensus.orgiiab.me.
Combinations with Fosfomycin
In vitro studies have demonstrated synergistic antibacterial activity between cefmetazole and Fosfomycin against methicillin- and cephem-resistant strains of Staphylococcus aureus mims.comiiab.me. The addition of Fosfomycin at a concentration of 1.56 micrograms/ml has been shown to enhance the antibacterial activity of cefmetazole against these strains by approximately four times mims.comiiab.me.
Synergy experiments utilizing checkerboard titration have revealed fractional inhibitory concentration index (FICI) values ranging from 0.09 to 0.75 for the combination of cefmetazole and Fosfomycin against MRSA isolates mims.comiiab.me. FICI values below 0.5 typically indicate synergy. Exposure of exponentially growing cultures to a combination of cefmetazole plus Fosfomycin, at concentrations where both antibiotics alone had no bactericidal effect, resulted in bactericidal action mims.comiiab.me.
The proposed mechanism for the synergistic effect between beta-lactam antibiotics like cephalosporins and Fosfomycin is the inhibition of cell wall synthesis at different steps wikidata.org. Fosfomycin inhibits an early enzymatic step in peptidoglycan synthesis by inactivating UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), while beta-lactams inhibit the final stages of cell wall synthesis by binding to PBPs wikipedia.orgwikidata.org. This dual targeting can lead to enhanced bacterial killing.
Combinations with Glycopeptides against MRSA
Combinations of cephalosporins, including cefmetazole, with glycopeptides such as vancomycin and teicoplanin, have shown in vitro synergistic antibacterial activity against clinical MRSA isolates wikipedia.orgwikipedia.orgfishersci.ca. Studies employing methods such as checkerboard and time-killing assays have demonstrated this synergy wikipedia.orgwikipedia.orgfishersci.ca.
In the presence of cephalosporins at clinically achievable concentrations, a reduction in the minimum inhibitory concentrations (MICs) of glycopeptides against MRSA has been observed wikipedia.orgwikipedia.orgfishersci.ca. Specifically, with 8 μg/mL of a cephalosporin, the decline in glycopeptide MICs was reported as most obvious in the presence of cefmetazole compared to other tested cephalosporins wikipedia.orgwikipedia.orgfishersci.ca. For vancomycin and teicoplanin, the MICs decreased by an average of 2.0- to 6.6-fold and 1.6- to 5.5-fold, respectively, in the presence of half the susceptible breakpoint concentration (SBC) of a cephalosporin wikipedia.orgwikipedia.orgfishersci.ca.
Checkerboard method results for vancomycin-based combinations with various cephalosporins against high-cefazolin MIC (HCM) and low-cefazolin MIC (LCM) MRSA isolates showed varying percentages of synergy fishersci.ca. For teicoplanin-based combinations, synergy was also observed in a proportion of both HCM and LCM isolates fishersci.ca.
Time-killing assays have further supported the synergistic interaction, noting synergy at concentrations as low as 1/2x or 1x SBC of a cephalosporin combined with 1/4 or 1/2 MIC of a glycopeptide wikipedia.orgwikipedia.orgfishersci.ca. This synergy resulted in a significant reduction in bacterial load wikipedia.org.
The potential mechanism underlying the synergy between cephalosporins and glycopeptides against MRSA may involve the "see-saw effect," where resistance or reduced susceptibility to one class of antibiotic influences susceptibility to the other nih.gov. Additionally, the binding of cephalosporins to PBPs, even those with reduced affinity in MRSA like PBP2', can potentially enhance the access or activity of glycopeptides targeting cell wall synthesis mims.commims.com.
Summary of In Vitro Synergy Data
Combination | Target Bacteria | In Vitro Method | Key Finding | Reference |
Cefmetazole + Fosfomycin | MRSA | Checkerboard | Enhanced antibacterial activity (approx. 4x), FICI 0.09-0.75, Bactericidal action | mims.comiiab.me |
Cephalosporin + Glycopeptide (Vancomycin/Teicoplanin) | MRSA | Checkerboard, Time-kill | Synergistic activity, Reduction in glycopeptide MICs | wikipedia.orgwikipedia.orgfishersci.ca |
Cefmetazole + Glycopeptide | MRSA | Checkerboard, Time-kill | Most obvious decline in glycopeptide MICs among tested cephalosporins | wikipedia.orgwikipedia.orgfishersci.ca |
Mechanisms of Bacterial Resistance to Ceftezole
Role of Penicillin-Binding Protein Modifications
Penicillin-binding proteins (PBPs) are the primary targets of cephalosporin antibiotics. These bacterial enzymes are crucial for the synthesis and remodeling of the peptidoglycan layer, a vital component of the bacterial cell wall. Beta-lactam antibiotics, such as ceftezole, exert their bactericidal effect by binding to and inactivating these PBPs, thereby disrupting cell wall synthesis and leading to cell lysis. fishersci.ptwikipedia.org Modifications to the structure or expression of PBPs can lead to decreased affinity for the antibiotic, rendering the bacterium less susceptible to its effects. wikidata.orgwikipedia.org This mechanism is well-established in Gram-positive bacteria and is increasingly recognized in Gram-negative pathogens. wikidata.orgwikipedia.org
Decreased Affinity for PBP 3
Studies investigating the mechanisms of resistance to cephalosporins in Bacteroides fragilis, an anaerobic Gram-negative bacterium, have highlighted the role of altered PBP affinity. In certain resistant strains of B. fragilis, decreased affinity for PBP 3 has been identified as a potentially important factor contributing to resistance to this compound, as well as to cefazolin and cephalothin. wikipedia.orgresearchgate.netsigmaaldrich.comwikipedia.orgmims.comnih.gov
Research on 52 clinical isolates of Bacteroides fragilis examined their susceptibility to several monoanionic cephalosporins, including this compound, cefazolin, cefamandole, cefoperazone, and cephalothin. sigmaaldrich.comwikipedia.orgmims.comnih.gov Two groups of resistant strains were identified. One group, exemplified by B. fragilis strain G-232, exhibited resistance to this compound (MIC, 100 µg/ml), cefazolin (MIC, 100 µg/ml), and cephalothin (MIC, 200 µg/ml), but remained susceptible to cefoperazone (MIC, 6.25 µg/ml) and cefamandole (MIC, 25 µg/ml). sigmaaldrich.comwikipedia.orgmims.comnih.gov Investigations into the beta-lactamase stability, outer membrane permeation, and affinity for PBPs in these strains suggested that a decreased affinity for PBP 3 played a significant role in the observed resistance to this compound, cefazolin, and cephalothin in B. fragilis G-232. wikipedia.orgsigmaaldrich.comwikipedia.orgmims.comnih.gov
Stability to Beta-Lactamases
Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring of antibiotics, rendering them inactive. This is a prevalent mechanism of resistance, particularly among Gram-negative bacteria. wikipedia.orgmims.com this compound possesses structural features, specifically a tetrazole group and a thiadiazole-thiomethyl substitution, that contribute to its enhanced stability against certain beta-lactamases. oup.com Cephalosporins, as a class, generally exhibit greater stability to many beta-lactamases compared to penicillins. wikipedia.org However, some bacterial strains, such as certain Klebsiella and E. coli, can produce beta-lactamases capable of hydrolyzing cephalosporins. wikipedia.org
While direct detailed data on this compound's stability against a comprehensive range of beta-lactamases was not extensively available in the provided snippets, related cephamycins like cefmetazole are known for their strong tolerance to various beta-lactamases, including those produced by Bacteroides fragilis and Extended Spectrum Beta-Lactamases (ESBLs). nih.govmims.comwikipedia.orgmims.comfishersci.co.uk This suggests that stability against enzymatic hydrolysis is a key factor in the efficacy of this class of antibiotics.
Efflux Pump Mechanisms
Efflux pumps are bacterial membrane proteins that actively transport antimicrobial compounds out of the cell, thereby reducing their intracellular concentration to sub-inhibitory levels. mims.comwikipedia.orgwikipedia.orgnih.gov These pumps can contribute to both intrinsic and acquired resistance and are often associated with multidrug resistance phenotypes. wikipedia.orgnih.gov
While efflux pumps are a known mechanism of resistance to various antibiotics, including cephalosporins, specific detailed research on the role of efflux pumps in this compound resistance was not prominently featured in the provided search results. Studies on the related cephamycin, cefmetazole, in Escherichia coli investigated the expression levels of genes encoding chromosomal AmpC and drug efflux pumps (acrA, yhiV, mdfA) in strains that acquired resistance after exposure to cefmetazole. wikipedia.orgwikipedia.orgwikipedia.orgfishersci.caiiab.mewikipedia.org In this particular study, the expression levels of these efflux pump genes showed no significant changes in the resistant strains compared to wild-type strains, suggesting that efflux was not the primary mechanism of cefmetazole resistance observed in that context. wikipedia.orgwikipedia.orgiiab.me Further research would be needed to fully elucidate the contribution of efflux pumps to this compound resistance in various bacterial species.
Porin Channel Regulation
In Gram-negative bacteria, the outer membrane acts as a barrier that antibiotics must penetrate to reach their intracellular targets, including PBPs located in the periplasmic space. wikipedia.orgmims.com Porins are channel-forming proteins in the outer membrane that facilitate the diffusion of hydrophilic molecules, including many beta-lactam antibiotics, into the periplasm. wikipedia.orgiiab.memims.com Alterations in the number or type of porin channels can restrict the influx of antibiotics, contributing to resistance. wikipedia.orgiiab.memims.com
Down-regulation of ompF and ompC Expression
Down-regulation of the genes encoding major outer membrane porins, such as ompF and ompC in Escherichia coli, is a documented mechanism of resistance to various beta-lactam antibiotics, including some cephalosporins and cephamycins. wikipedia.orgwikipedia.orgiiab.menih.gov Studies investigating the mechanism of resistance to cefmetazole in E. coli, including ESBL-producing strains, found that decreased mRNA expression levels of ompF and ompC were significantly associated with the acquisition of resistance. wikipedia.orgwikipedia.orgiiab.menih.gov In strains that acquired resistance after exposure to cefmetazole, the expression levels of ompF and ompC were significantly decreased compared to susceptible strains. wikipedia.orgwikipedia.orgiiab.me This down-regulation reduces the permeability of the outer membrane to the antibiotic, thereby limiting its access to the PBPs.
Cross-Resistance Profiles
Cross-resistance occurs when resistance to one antimicrobial agent confers resistance to other antibiotics, often those within the same class or with similar mechanisms of action. Understanding cross-resistance profiles is important for guiding antibiotic selection and preventing the development of further resistance.
Studies have examined the cross-resistance patterns of this compound with other beta-lactam antibiotics in various bacterial species. In susceptibility tests on clinical isolates of Proteus mirabilis, cross-resistance was observed between ampicillin and cephaloridine, but notably, not between ampicillin and this compound. wikipedia.org
In the aforementioned study on Bacteroides fragilis, one group of strains resistant to this compound also showed cross-resistance to cefazolin and cephalothin. sigmaaldrich.comwikipedia.orgmims.comnih.gov However, these strains remained susceptible to cefoperazone and cefamandole, indicating a specific pattern of cross-resistance within this group related to resistance to this compound, cefazolin, and cephalothin. sigmaaldrich.comwikipedia.orgmims.comnih.gov
Cross-resistance patterns can be complex and are influenced by the specific resistance mechanisms present in the bacteria. Resistance to a particular antibiotic can sometimes even lead to increased sensitivity to other antimicrobial agents, a phenomenon known as collateral sensitivity. wikipedia.org Chemogenomic profile similarity between antibiotics can also influence cross-resistance patterns. wikipedia.org
Summary of Resistance Mechanisms to this compound
Mechanism | Description | Evidence for this compound Resistance |
PBP Modification | Altered structure or expression of PBPs leading to decreased antibiotic affinity. | Decreased affinity for PBP 3 observed in some Bacteroides fragilis strains. wikipedia.orgresearchgate.netsigmaaldrich.comwikipedia.orgmims.comnih.gov |
Beta-Lactamase Production | Enzymatic hydrolysis of the beta-lactam ring. | This compound has structural features conferring enhanced stability to some beta-lactamases. oup.com |
Efflux Pumps | Active transport of antibiotics out of the bacterial cell. | General mechanism for cephalosporins; not strongly implicated as a primary mechanism in a cefmetazole study. nih.govwikipedia.orgwikipedia.orgiiab.me |
Porin Channel Regulation | Alterations in outer membrane permeability. | Down-regulation of ompF and ompC observed in cefmetazole-resistant E. coli. wikipedia.orgwikipedia.orgiiab.menih.gov |
Absence of Cross-Resistance with Ampicillin in Specific Strains
Cross-resistance between antibiotics occurs when resistance to one antimicrobial agent confers resistance to another. In the case of this compound and Ampicillin, studies have investigated the potential for cross-resistance, particularly in certain bacterial species. Research on clinical isolates of Proteus mirabilis has indicated an absence of cross-resistance between Ampicillin and this compound in susceptibility tests. nih.gov This suggests that resistance developed by P. mirabilis to Ampicillin does not necessarily result in decreased susceptibility to this compound, and vice versa. In contrast, cross-resistance was observed between Ampicillin and cephaloridine in the same study. nih.gov
Relationship to other Beta-Lactam Antibiotics
This compound belongs to the beta-lactam class of antibiotics, which also includes penicillins and other cephalosporins. guidetopharmacology.orgwikipedia.org These antibiotics primarily exert their effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). wikipedia.orgwikipedia.orgtoku-e.com Resistance to beta-lactam antibiotics can arise through several mechanisms, including the production of beta-lactamases (enzymes that hydrolyze the beta-lactam ring), alterations in PBPs that reduce their affinity for the antibiotic, and decreased outer membrane permeability in Gram-negative bacteria. wikipedia.orgtoku-e.com
While this compound shares the core beta-lactam structure with other members of this class, the specific side chains attached to the core structure can influence its interaction with bacterial enzymes and its susceptibility to resistance mechanisms. wikipedia.orgwikipedia.org Resistance to cephalosporins is commonly attributed to the presence of plasmid-encoded beta-lactamases. toku-e.com However, resistance can also involve reduced affinity of existing PBP components or the acquisition of supplementary beta-lactam-insensitive PBPs. wikipedia.org
Studies examining the susceptibility of Bacteroides fragilis isolates to various monoanionic cephalosporins, including this compound, have provided insights into the relationship between this compound resistance and other beta-lactams. nih.govasm.orgnih.gov In some B. fragilis strains resistant to this compound, decreased affinity for PBP 3 was found to play an important role in resistance to this compound, as well as cefazolin and cephalothin. nih.govasm.orgnih.gov Another group of B. fragilis strains exhibited resistance to multiple cephalosporins and produced high amounts of beta-lactamase. nih.govasm.orgnih.gov This broad-spectrum resistance was also observed in a mutant strain with a significant increase in beta-lactamase production. nih.govasm.orgnih.gov
The stability of this compound against various beta-lactamases is a key factor in its activity relative to other beta-lactams. This compound has shown stability to both penicillinase and cephalosporinase type beta-lactamases, including R-plasmid mediated beta-lactamase. researchgate.net Its resistance to beta-lactamases has been reported as comparable to cefoxitin and cefmetazole, and superior to cefotiam, cefamandole, and cefoperazone in certain contexts. researchgate.net
In Vitro Development of Resistance
The development of resistance to antibiotics can occur through spontaneous mutations or acquisition of resistance genes. In vitro studies allow for the observation of resistance development under controlled laboratory conditions. Research has shown that the in vitro development of resistance by Staphylococcus aureus and Escherichia coli to this compound after multiple transfers was similar to or somewhat slower than the development of resistance to other tested drugs. nih.gov
Studies on the in vitro acquisition of resistance to cefmetazole, another cephamycin antibiotic often grouped with second-generation cephalosporins wikipedia.org, in Escherichia coli isolates, including ESBL-producing strains, have explored mechanisms such as alterations in porin channels and the role of beta-lactamases. dovepress.comnih.govresearchgate.netdovepress.com While these studies focus on cefmetazole, they highlight mechanisms relevant to cephalosporin resistance development in vitro, such as decreased expression of outer membrane porins (OmpF and OmpC) which can reduce antibiotic penetration dovepress.comnih.govresearchgate.net. The addition of a beta-lactamase inhibitor like relebactam was shown to suppress resistance acquisition to cefmetazole in some strains, suggesting the involvement of beta-lactamase activity in the development of resistance. nih.govdovepress.com
While specific detailed data tables for the in vitro development of resistance to this compound itself were not extensively found in the provided search results, the general principle of resistance development through mechanisms like reduced permeability and enzymatic inactivation observed with related cephalosporins like cefmetazole is relevant.
Preclinical Pharmacokinetics and Metabolism
Absorption Characteristics in Animal Models
Studies in animal models have investigated the absorption of ceftezole following parenteral administration. Following intramuscular injection of this compound at a dose of 20 mg/kg, peak serum concentrations reaching approximately 24.9 µg/ml were observed within 15 minutes. nih.gov Comparisons with other cephalosporins in rats and rabbits indicated that this compound achieved lower blood levels than cefazolin but higher levels than cephaloridine and cephalothin after intramuscular or intravenous administration. nih.gov In dogs, the blood levels of this compound were found to be similar to those of cefazolin and cephaloridine. nih.gov The retention time of this compound in the blood was noted to be somewhat shorter than that of cefazolin. nih.gov
Distribution in Animal Tissues
The distribution of this compound into various tissues has been examined in animal models, primarily rats. Following intramuscular and intravenous administration in rats, this compound demonstrated notable tissue penetration. nih.gov The initial levels of this compound in the kidneys were found to be substantially higher compared to other tested antibiotics. nih.govnih.gov Slightly higher initial levels were also observed in the liver and lungs after intramuscular administration. nih.gov In rabbits, tissue levels of this compound were somewhat lower than those of cefazolin following intravenous administration. nih.gov this compound achieved a higher maximum concentration in rat lymph and in the exudate of inflammatory pouches compared to other antibiotics evaluated. nih.gov Generally, cephalosporins are known to distribute into most body tissues and fluids, including pleural, synovial, and pericardial fluids, as well as urine and bile (in the absence of biliary obstruction), with typically poor penetration of the blood-brain barrier. medchemexpress.com
Protein Binding Studies (Non-Human Serum)
Studies on the protein binding of this compound in non-human serum are not extensively detailed in the provided sources. However, the binding of this compound to serum proteins was reported to be somewhat less than that of cefazolin. nih.gov For related cephalosporins, protein binding can vary significantly across species; for instance, cefazolin protein binding has been shown to differ considerably between dogs (19%) and humans (80%). semanticscholar.org The effect of protein binding in serum on the therapeutic efficacy of cephem antibiotics has been examined in animal models, highlighting that typically only the unbound fraction is considered microbiologically active. nih.govasm.org
Metabolism in Animal Models
This compound undergoes minimal metabolism in the animal models studied. It was found to be minimally degraded in the serum or tissue homogenates of rats. nih.govnih.gov In rats, no metabolites with antimicrobial activity were detected in the urine after administration. nih.gov
This compound has demonstrated stability in biological matrices. Studies in rats indicated that this compound was relatively stable and minimally degraded in both serum and tissue homogenates. nih.govnih.gov This stability profile is consistent with observations for some other cephalosporins, such as ceftizoxime, which has also been reported as stable in serum, urine, and tissue homogenates. medchemexpress.comnih.gov
A significant proportion of administered this compound is excreted unchanged in animal models. In rats, the total excretion rate in urine was reported as 92.6%. nih.gov Across various studies, approximately 87.5% of the administered dose was recovered unchanged in urine within 24 hours, indicating efficient renal clearance. nih.gov This high extent of unchanged excretion suggests that metabolism plays a minor role in the elimination of this compound in these species.
Stability in Serum and Tissue Homogenates
Elimination Pathways (Non-Human)
Animal Species | Route of Administration | Dose (mg/kg) | Peak Serum Concentration (µg/ml) | Time to Peak (minutes) | 24-h Urinary Excretion (% of dose) | Biliary Excretion (% of dose) |
Unspecified | Intramuscular | 20 | ~24.9 | 15 | - | - |
Rat | Intramuscular/Intravenous | 10, 20 | Lower than cefazolin, Higher than cephaloridine/cephalothin | - | >90 (total excretion) nih.gov, 87.5 nih.gov | ~4.4 (IM, SD strain rats) nih.govebi.ac.uk, Lower than cefazolin nih.govnih.gov |
Rabbit | Intramuscular/Intravenous | 10, 20 | Lower than cefazolin, Higher than cephaloridine/cephalothin | - | Higher than other antibiotics tested nih.gov | - |
Dog | Intramuscular/Intravenous | 10, 20 | Similar to cefazolin/cephaloridine | - | Similar to cefazolin, Higher than cephaloridine/cephalothin nih.gov | Much higher than cephaloridine/cephalothin, Lower than cefazolin nih.gov |
Note: Data is compiled from multiple sources and may represent findings from different studies and experimental conditions.
Urinary Excretion
Urinary excretion is a primary route of elimination for many cephalosporin antibiotics, including this compound. Studies in various animal species have investigated the extent and rate of this compound recovery in urine.
In rats and rabbits, the rate of urinary excretion of this compound within 24 hours after administration was found to be higher compared to other tested antibiotics like cephaloridine and cephalothin doi.orgnih.gov. In dogs, the urinary excretion rate of this compound was reported to be similar to that of cefazolin and higher than that of cephaloridine and cephalothin doi.orgnih.gov.
Research in SD strain rats following intramuscular injection of 20 mg/kg of this compound indicated a 24-hour urinary recovery rate of 87.5% ebi.ac.uknih.gov. This suggests that a significant portion of the administered dose is excreted unchanged via the urinary tract in this species ebi.ac.uknih.gov. No metabolites with antimicrobial activity were observed in the urine in some studies doi.orgnih.gov.
Repeated intramuscular administration of 20 mg/kg of this compound in rabbits 26 times over 14 days did not result in changes in the pattern of plasma level or urinary excretion, nor was accumulation observed in tissues doi.orgnih.gov.
The following table summarizes representative urinary excretion data from preclinical studies:
Species | Route of Administration | Dose (mg/kg) | Timeframe | % Urinary Excretion (Unchanged Drug) | Source |
Rat | Intramuscular | 20 | 24 hours | 87.5 | ebi.ac.uknih.gov |
Rabbit | Not specified | Not specified | 24 hours | Higher than cephaloridine/cephalothin | doi.orgnih.gov |
Dog | Not specified | Not specified | 24 hours | Similar to cefazolin, higher than cephaloridine/cephalothin | doi.orgnih.gov |
Biliary Excretion
Biliary excretion represents another pathway for the elimination of compounds from the body. Studies have also examined the extent of this compound excretion via the bile in preclinical models.
In rats and dogs, the biliary excretion of this compound was found to be considerably higher than that of cephaloridine and cephalothin doi.orgnih.gov. However, it was lower than that of cefazolin doi.orgnih.gov.
Specifically, in SD strain rats after intramuscular injection of 20 mg/kg, the biliary excretion rate of this compound was approximately 4.4% ebi.ac.uknih.gov. Compared to commercially available cephalosporins at the time of these studies, this compound's biliary excretion rate was second only to that of cefazolin ebi.ac.uknih.gov.
The following table presents representative biliary excretion data from preclinical studies:
Species | Route of Administration | Dose (mg/kg) | % Biliary Excretion | Comparison to Other Cephalosporins | Source |
Rat | Intramuscular | 20 | ~4.4 | Higher than cephaloridine/cephalothin, Lower than cefazolin | ebi.ac.uknih.gov |
Dog | Not specified | Not specified | Higher than cephaloridine/cephalothin, Lower than cefazolin | doi.orgnih.gov |
Preclinical studies indicate that while both urinary and biliary excretion contribute to the elimination of this compound, the urinary route appears to be the major pathway, particularly in rats ebi.ac.uknih.gov. The majority of the administered this compound is excreted unchanged ebi.ac.uknih.gov.
Preclinical Efficacy in Animal Infection Models
Efficacy against Specific Bacterial Infections
Ceftezole has demonstrated efficacy in animal models against a range of Gram-positive and Gram-negative bacteria. nih.gov
Intraperitoneal Infections (e.g., Streptococcus pyogenes, S. pneumoniae, E. coli, K. pneumoniae, P. mirabilis)
In mouse models of intraperitoneal infections caused by Streptococcus pyogenes, Streptococcus pneumoniae, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, a single subcutaneous administration of this compound showed somewhat less efficacy compared to cephaloridine or cefazolin. nih.gov However, when administered in three doses, this compound exhibited efficacy similar to that of cephaloridine or cefazolin against these intraperitoneal infections. nih.gov
Experimental Abscess Models (e.g., S. aureus)
This compound has been evaluated in experimental abscess models in mice caused by subcutaneous inoculation with Staphylococcus aureus. In these models, this compound was found to be as effective as cefazolin in the treatment of the experimental abscesses. nih.gov
Pneumonia Models (e.g., K. pneumoniae)
While the provided search results specifically mention pneumonia models in the context of comparing protein binding effects of various cephem antibiotics, including cefazolin and cefmetazole, and their correlation with efficacy against K. pneumoniae pneumonia asm.org, direct detailed findings on this compound's efficacy specifically in K. pneumoniae pneumonia models within the search results are limited. However, this compound's activity against Klebsiella pneumoniae in intraperitoneal models has been noted. nih.gov
Comparative Efficacy with Other Cephalosporins in Animal Models
Comparative studies in animal models have assessed the efficacy of this compound relative to other cephalosporin antibiotics, particularly first-generation agents like cefazolin, cephaloridine, and cephalothin. nih.govnih.gov
Comparison with Cefazolin
In experimental infections in mice, the therapeutic effect of this compound was observed to be similar to that of cefazolin. nih.gov Specifically, in the treatment of experimental abscesses in mice caused by S. aureus, this compound was as effective as cefazolin. nih.gov In intraperitoneal infection models with various bacteria, this compound showed similar efficacy to cefazolin when administered in multiple doses, although a single dose was somewhat less effective. nih.gov
Comparison with Cephaloridine and Cephalothin
Studies comparing this compound with cephaloridine and cephalothin in experimental mouse infections have indicated that this compound's therapeutic effect was similar to that of cephaloridine and superior to that of cephalothin. nih.gov Against intraperitoneal infections with Streptococcus pyogenes, S. pneumoniae, E. coli, K. pneumoniae, or P. mirabilis, this compound in a single subcutaneous dose was somewhat less effective than cephaloridine. nih.gov However, with multiple doses, this compound's efficacy was similar to that of cephaloridine. nih.gov
Here is a summary of comparative efficacy findings in animal models:
Comparison | Animal Model Type | Bacterial Species | This compound Efficacy vs. Comparator | Source |
This compound vs. Cefazolin | Intraperitoneal Infection | S. pyogenes, S. pneumoniae, E. coli, K. pneumoniae, P. mirabilis | Similar (multiple doses), Slightly less (single dose) | nih.gov |
This compound vs. Cefazolin | Experimental Abscess | S. aureus | As effective as | nih.gov |
This compound vs. Cefazolin | Experimental Infections | Various | Similar | nih.gov |
This compound vs. Cephaloridine | Intraperitoneal Infection | S. pyogenes, S. pneumoniae, E. coli, K. pneumoniae, P. mirabilis | Similar (multiple doses), Somewhat less (single dose) | nih.gov |
This compound vs. Cephaloridine | Experimental Infections | Various | Similar | nih.gov |
This compound vs. Cephalothin | Experimental Infections | Various | Superior | nih.gov |
Subject: this compound
Based on the available search results, detailed information specifically pertaining to the preclinical efficacy of this compound in animal infection models, including comprehensive pharmacokinetic/pharmacodynamic (PK/PD) correlation data (particularly concerning unbound concentrations and efficacy) and synergistic efficacy in animal models (in combination with Fosfomycin or Reduning), as outlined in the request, was not found. The search results primarily provided basic information about this compound and detailed preclinical and PK/PD data for a related compound, cefmetazole. Therefore, this article focuses on the limited information available for this compound within the provided search context regarding preclinical studies.
This compound is identified as a semisynthetic first-generation cephalosporin antibiotic wikipedia.orgiiab.me. It exerts its antibacterial effect by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. These enzymes are crucial for the final stages of assembling the bacterial cell wall and for reshaping it during growth and division. The inactivation of PBPs disrupts the cross-linkage of peptidoglycan chains, which are essential for the strength and rigidity of the bacterial cell wall, ultimately leading to cell lysis wikipedia.org. This compound contains (1,3,4-thiadiazol-2-ylsulfanyl)methyl and [2-(1H-tetrazol-1-yl)acetamido side groups at positions 3 and 7, respectively wikipedia.org.
Structure-activity Relationships Sar and Derivative Studies
Impact of Substitutions on Biological Activity
Cephalosporins are characterized by a beta-lactam ring fused to a six-membered dihydrothiazine ring, forming the 7-ACA nucleus. wikipedia.orguni-due.denih.gov The introduction of different side chains at positions 7 of the beta-lactam ring and position 3 of the dihydrothiazine ring allows for the synthesis of a wide range of semi-synthetic cephalosporins with varied properties. slideshare.net These modifications are crucial for establishing broad and robust antibacterial activity and enhancing structural stability against beta-lactamases. nih.gov
Substitutions at position 7 of the 7-ACA nucleus generally affect the antibacterial activity of cephalosporins. wikipedia.orguni-due.de This position is typically modified with an acylamino side chain, which plays a key role in the interaction with penicillin-binding proteins (PBPs), the bacterial enzymes targeted by cephalosporins. ncats.iowikipedia.org Ceftezole has a [2-(1H-tetrazol-1-yl)acetamido] side group at position 7. wikipedia.org
Substitutions at position 3 of the 7-ACA nucleus generally affect the pharmacological properties, including pharmacokinetics and metabolism. wikipedia.orguni-due.de this compound features a (1,3,4-thiadiazol-2-ylsulfanyl)methyl side group at this position. wikipedia.org The nature of the substituent at C3 can influence factors such as protein binding, half-life, and excretion.
The tetrazole moiety is a five-membered heterocyclic ring containing four nitrogen atoms. nih.gov In this compound, a tetrazole ring is part of the side chain at the C7 position, linked via an acetamido group. wikipedia.org Tetrazole-containing compounds are found in various medicinal agents, and the tetrazole function is known for its metabolic stability. researchgate.net
The presence of a tetrazole nucleus in the structure of certain beta-lactam antibiotics, including this compound and cefazolin, has been linked to specific biological effects, notably neurological activity. nih.govnih.gov Beyond this, tetrazole moieties are incorporated into the structure of several clinically used antimicrobial drugs, highlighting their role in conferring antibacterial properties. ajgreenchem.comajgreenchem.commdpi.comresearchgate.net
Influence of Substitutions at Position 3 and 7 of 7-Aminocephalosporanic Acid
SAR in Relation to Alpha-Glucosidase Inhibition
Beyond its antibacterial properties, this compound has been identified as a potent inhibitor of alpha-glucosidase. ncats.iomedchemexpress.comnih.govresearchgate.netresearchgate.net This activity is relevant in the context of managing postprandial hyperglycemia, a key strategy for type 2 diabetes. nih.gov
In vitro studies have shown that this compound is a reversible, non-competitive inhibitor of yeast alpha-glucosidase. ncats.ionih.govresearchgate.net The concentration required for 50% inhibition (IC50) of yeast alpha-glucosidase by this compound was determined to be 2.1 x 10-6 M (2.1 μM). researchgate.net Pre-incubation of the enzyme with this compound was observed to increase its inhibitory activity. researchgate.net
While the specific structural features of this compound that confer alpha-glucosidase inhibitory activity are not exhaustively detailed in the provided sources, its distinct chemical structure, including the beta-lactam core and the substituents at positions 3 and 7, is responsible for this observed effect. nih.gov
Here is a table summarizing the alpha-glucosidase inhibition data for this compound:
Enzyme | Type of Inhibition | Ki Value (if reported) | IC50 Value (if reported) | Notes |
Yeast α-Glucosidase | Reversible, Non-competitive | 5.78 x 10-7 M ncats.ionih.gov | 2.1 μM researchgate.net | Activity increased by pre-incubation. researchgate.net |
SAR in Relation to Neurological Effects (Convulsant Activity)
Some beta-lactam antibiotics have been associated with neurological side effects, including convulsant activity, particularly at high concentrations or in patients with renal impairment. Studies investigating the epileptogenic properties of various beta-lactams have been conducted in animal models. nih.govnih.gov
Research in rats has indicated that certain cephalosporins, including this compound and cefazolin, exhibit convulsant properties following intracerebroventricular administration. nih.govnih.gov The epileptogenic patterns observed included wet-dog shakes, head tremor, nodding, and clonic convulsions. nih.gov
Structure-activity relationship studies in this context suggest that the beta-lactam ring is a potential determinant of epileptogenic activity, with substitutions at the 7-aminocephalosporanic acid nucleus potentially increasing or reducing these properties. nih.gov Specifically, the presence of heterocyclic rings at both positions 7 and 3 of 7-ACA appears to be associated with more potent epileptogenic signs. nih.gov The tetrazole nucleus at position 7, present in both cefazolin and this compound, is highlighted due to its chemical similarity to pentylenetetrazole, a known convulsant. nih.gov Additionally, the substitution of a heterocyclic ring at position 3 may also contribute to convulsive actions. nih.gov
Derivative Development and Evaluation
This compound itself was evaluated as a new cephalosporin derivative in early studies, comparing its in vitro and in vivo antimicrobial activity with established cephalosporins like cefazolin, cephaloridine, and cephalothin. guidetopharmacology.orgnih.gov These evaluations demonstrated that this compound possessed broad-spectrum antimicrobial activity comparable to cefazolin against various pathogenic organisms. nih.gov Its therapeutic efficacy in experimental mouse infections was found to be similar to cefazolin and superior to cephalothin. nih.gov
The development of cephalosporin derivatives generally involves chemical modifications at the C-3 and C-7 positions of the 7-ACA nucleus to improve their antibacterial spectrum, potency, stability against beta-lactamases, and pharmacokinetic profiles. nih.govuzh.ch While specific extensive details on the subsequent development and evaluation of a wide range of this compound-specific derivatives are not prominently featured in the provided search results, the principles of cephalosporin SAR guide the design and synthesis of new compounds with potentially enhanced properties. Studies on tetrazole derivatives in general have explored their antibacterial activities, which is relevant given the presence of this moiety in this compound. ajgreenchem.comajgreenchem.commdpi.comresearchgate.net
Future Research Directions and Translational Perspectives
Further Elucidation of Resistance Mechanisms
Understanding the mechanisms by which bacteria develop resistance to antibiotics like Ceftezole is crucial for preserving their effectiveness and developing strategies to overcome resistance. This compound, like other cephalosporins, exerts its antibacterial effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs) wikipedia.orgpatsnap.com.
Studies on Bacteroides fragilis have indicated that decreased affinity for PBP 3 may play a significant role in resistance to this compound, as well as to cefazolin and cephalothin, in certain strains asm.orgasm.org. Another mechanism observed in B. fragilis resistant strains is the production of high amounts of beta-lactamase, an enzyme that hydrolyzes the beta-lactam ring of antibiotics, rendering them inactive asm.orgasm.org.
Research into resistance mechanisms for related cephalosporins, such as Cefmetazole, in organisms like Escherichia coli, has explored the involvement of porin encoding genes (like ompF, ompC, phoE), chromosomal β–lactamase AmpC encoding genes, and drug efflux pumps nih.govsemanticscholar.orgdovepress.com. While these findings are for a different cephalosporin, they highlight common mechanisms of beta-lactam resistance that warrant investigation in the context of this compound as well.
Further research is needed to fully unravel the specific mechanisms involved in this compound resistance across a wider range of bacterial pathogens. This includes detailed studies on alterations in PBP structure and expression, the role of various beta-lactamases, and the contribution of efflux pumps and outer membrane permeability in reducing intracellular this compound concentrations.
Bacterial Strain | Antibiotic | MIC (µg/ml) | Proposed Resistance Mechanism | Source |
Bacteroides fragilis G-232 | This compound | 100 | Decreased affinity for PBP 3 | asm.orgasm.org |
Bacteroides fragilis G-242 | This compound | 100-400 | High amount of beta-lactamase production | asm.orgasm.org |
E. coli (resistant strains) | Cefmetazole | Varied | Porin alterations, AmpC, efflux pumps (studied for a related compound) | nih.govsemanticscholar.orgdovepress.com |
Note: MIC values for E. coli resistant strains were not precisely quantified for Cefmetazole in the provided snippets, but indicated as varying.
Exploration of Non-Antimicrobial Activities
While this compound is primarily known and utilized for its potent antimicrobial properties, the exploration of potential non-antimicrobial activities represents another avenue for future research. Many compounds initially developed as antimicrobials have been found to possess other biological activities. However, based on the currently available information from the conducted searches, there is a notable lack of published research specifically detailing non-antimicrobial activities of this compound. Research identified primarily focuses on its use as an antibiotic and aspects related to its antibacterial efficacy and resistance wikipedia.orgpatsnap.comnih.govnih.gov. Therefore, the investigation into potential non-antimicrobial roles or effects of this compound remains an open area for future scientific inquiry.
Development of Novel Derivatives with Enhanced Properties
This compound itself is a semisynthetic first-generation cephalosporin antibiotic, derived from the core cephalosporin C structure wikipedia.orgnih.govnih.govamanote.com. The development of novel derivatives of existing antibiotics is a continuous effort in medicinal chemistry to improve potency, broaden the spectrum of activity, enhance pharmacokinetic properties, and overcome resistance mechanisms.
The presence of a tetrazole group in the structure of this compound is noteworthy, as research has explored the synthesis of novel tetrazole derivatives for their antibacterial potential ajgreenchem.com. This compound and Cefamandole are mentioned as examples of existing antimicrobial medications containing a tetrazole moiety, suggesting that structural modifications around this core or other parts of the this compound molecule could lead to compounds with improved characteristics ajgreenchem.com.
Research in developing novel cephalosporin group antibiotics involves chemical modifications aimed at achieving greater activity against Gram-negative bacteria, which can be a limitation for some first-generation cephalosporins researchgate.net. Future research could focus on synthesizing this compound analogs with modifications to the side chains at positions 3 and 7, which are known to influence the antimicrobial spectrum, potency, and pharmacokinetic profile of cephalosporins wikipedia.org. The goal of such efforts would be to develop new compounds with enhanced efficacy against resistant strains, improved stability, or more favorable pharmacological properties.
Q & A
Q. How should researchers address ethical concerns in clinical trials evaluating this compound’s off-label use for diabetic complications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.